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molecular formula C12H17IO B8773227 Benzyl 5-iodopentyl ether

Benzyl 5-iodopentyl ether

Cat. No. B8773227
M. Wt: 304.17 g/mol
InChI Key: ILPCYNORQDMEII-UHFFFAOYSA-N
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Patent
US04450149

Procedure details

5-Benzoxy-1-pentene (30 mmol, 5.7 g) was hydroborated with BH3 -THF (10 mmol) at 0° C. for 1 hr. Iodinemonochloride (20 mmol, 1.0 ml) was added at room temperature; after 45 min,the product was isolated via chromatography (alumina): yield 5.63 g (88% based on ICl); bp 125° C./0.25 torr; m/e 318.1 (Calcd 318.2); IR (neat) 1705(C=O), 1205(C-I)cm-1 ; NMR (neat) δ 1.7 (broad envelope, 6, alkyl), 3.0 (t, 2, --CH2I), 4.2 (t, 2, --CH2O--),7.6 (m, 5, ArH).
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH2:10][CH2:11][CH:12]=[CH2:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1COCC1.[I:19]Cl>>[CH2:1]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][I:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCC=C
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
ICl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the product was isolated via chromatography (alumina)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C(C1=CC=CC=C1)OCCCCCI

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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